![molecular formula C20H33N3O3 B2444747 4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol CAS No. 2320506-78-1](/img/structure/B2444747.png)
4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol, commonly known as TAK-659, is a small-molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. In recent years, TAK-659 has gained significant attention from researchers due to its promising results in preclinical studies.
Mechanism of Action
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptors, which play a crucial role in the growth and survival of cancer cells and the development of autoimmune diseases. By inhibiting BTK, TAK-659 blocks the activation of B-cells and reduces the production of cytokines, which are responsible for inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. TAK-659 also reduces the production of cytokines, which are responsible for inflammation in autoimmune diseases. TAK-659 has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also been shown to have a low toxicity profile and is well-tolerated in animal studies. However, TAK-659 is still in the preclinical stage of development, and its effectiveness and safety in humans are yet to be determined.
Future Directions
There are several future directions for the research and development of TAK-659. One direction is to study its effectiveness and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential use in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to understand the molecular mechanisms of TAK-659 and to identify biomarkers that can predict its effectiveness in patients.
Synthesis Methods
The synthesis of TAK-659 involves a multistep process that starts with the reaction of 6-tert-butylpyridazine-3-carboxylic acid with 2-(bromomethyl)-4-(2,2,2-trifluoroethoxy)-3,5-dimethylphenyl isocyanate to obtain the intermediate compound. The intermediate compound is then reacted with piperidine to form the piperidinylmethyl derivative, which is further reacted with 4-hydroxymethyl-oxane-4-ol to obtain the final product, TAK-659.
Scientific Research Applications
TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
4-[[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-19(2,3)17-4-5-18(22-21-17)26-14-16-6-10-23(11-7-16)15-20(24)8-12-25-13-9-20/h4-5,16,24H,6-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFBAZLGLLGFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CC3(CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

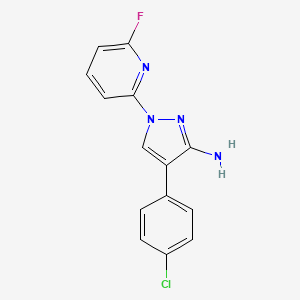
![2-morpholino-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2444665.png)
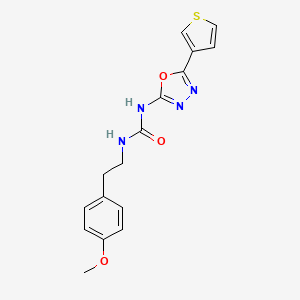
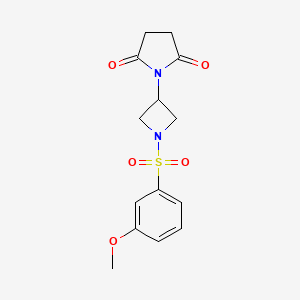
![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2444670.png)
![2-(ethyl(m-tolyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2444672.png)

![[5-(Hydroxymethyl)-2-thienyl]methanol](/img/structure/B2444674.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2444675.png)
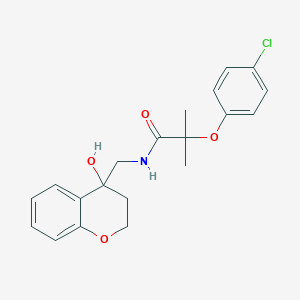
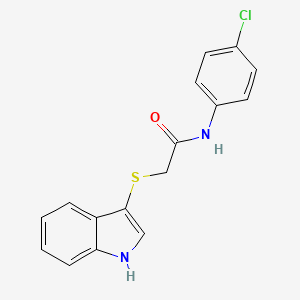
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/no-structure.png)

